molecular formula C28H22N4O8S2 B2829036 (2E)-N-{3,3'-dimethoxy-4'-[(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido]-[1,1'-biphenyl]-4-yl}-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 391867-50-8

(2E)-N-{3,3'-dimethoxy-4'-[(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido]-[1,1'-biphenyl]-4-yl}-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No.: B2829036
CAS No.: 391867-50-8
M. Wt: 606.62
InChI Key: JSLONYOAOPNRHC-YDWXAUTNSA-N
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Description

(2E)-N-{3,3'-dimethoxy-4'-[(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido]-[1,1'-biphenyl]-4-yl}-3-(5-nitrothiophen-2-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes methoxy groups, nitrothiophene rings, and an enoyl amide linkage

Scientific Research Applications

(2E)-N-{3,3'-dimethoxy-4'-[(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido]-[1,1'-biphenyl]-4-yl}-3-(5-nitrothiophen-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, can be complex and may involve interactions with multiple targets. Techniques such as molecular docking and molecular dynamics simulations can be used to predict how a compound might interact with a particular target .

Safety and Hazards

The safety and hazards associated with a compound can be determined through laboratory testing. This might include tests for toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on a compound will depend on the results of these analyses. For example, if a compound shows promising activity in biological assays, it might be further optimized and tested in preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{3,3'-dimethoxy-4'-[(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido]-[1,1'-biphenyl]-4-yl}-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as methoxy-substituted phenyl and nitrothiophene derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{3,3'-dimethoxy-4'-[(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido]-[1,1'-biphenyl]-4-yl}-3-(5-nitrothiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrothiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-N-{3,3'-dimethoxy-4'-[(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido]-[1,1'-biphenyl]-4-yl}-3-(5-nitrothiophen-2-yl)prop-2-enamide shares structural similarities with other nitrothiophene derivatives and methoxy-substituted phenyl compounds.

Uniqueness

  • The unique combination of methoxy groups, nitrothiophene rings, and enoyl amide linkage distinguishes this compound from others. Its specific structural features contribute to its distinct chemical reactivity and potential applications.

Properties

IUPAC Name

(E)-N-[2-methoxy-4-[3-methoxy-4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]phenyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O8S2/c1-39-23-15-17(3-9-21(23)29-25(33)11-5-19-7-13-27(41-19)31(35)36)18-4-10-22(24(16-18)40-2)30-26(34)12-6-20-8-14-28(42-20)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34)/b11-5+,12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLONYOAOPNRHC-YDWXAUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])OC)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])OC)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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